5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one
Overview
Description
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a tetramethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the reaction of a chlorophenyl thiourea with a haloketone under basic conditions. The resulting thiazole intermediate is then coupled with a tetramethylpiperidinyl derivative through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and chlorophenyl group can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(4-chlorophenyl)-6-(methylthio)pyrimidine-5-carbonitrile: Shares the chlorophenyl group but differs in the core structure.
5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring but with different substituents.
Uniqueness
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-pyrrol-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4OS/c1-21(2)9-15(10-22(3,4)26-21)27-11-17(28)18(19(27)24)20-25-16(12-29-20)13-5-7-14(23)8-6-13/h5-8,12,15,24,26,28H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRCCZHLDOMMRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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